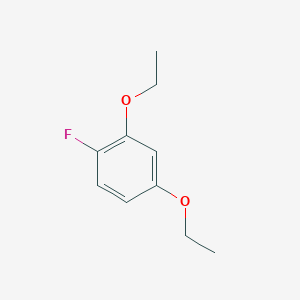
2,4-Diethoxy-1-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethoxy-1-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of fluorobenzene, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring, and a fluorine atom is substituted at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-1-fluorobenzene typically involves the introduction of ethoxy groups and a fluorine atom onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with ethoxide ions under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,4-Diethoxy-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups and the fluorine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学研究应用
2,4-Diethoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with fluorinated aromatic moieties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,4-Diethoxy-1-fluorobenzene involves its interaction with molecular targets through its functional groups. The ethoxy groups and the fluorine atom can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other macromolecules, thereby modulating their activity and function.
相似化合物的比较
Similar Compounds
2,4-Dimethoxy-1-fluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-1-fluorobenzene: Similar structure but with chloro groups instead of ethoxy groups.
2,4-Diethoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2,4-Diethoxy-1-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
851089-61-7 |
|---|---|
分子式 |
C10H13FO2 |
分子量 |
184.21 g/mol |
IUPAC 名称 |
2,4-diethoxy-1-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
ZVPPWXOCGJJTGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


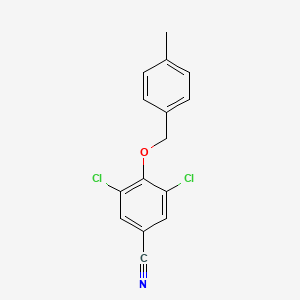
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
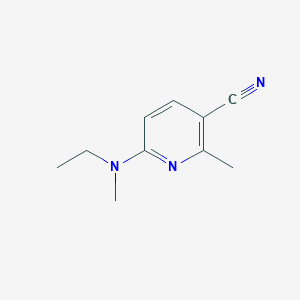
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)

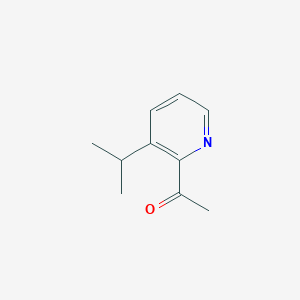
![Methyl 5-fluorobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13005492.png)
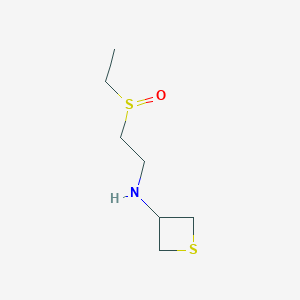
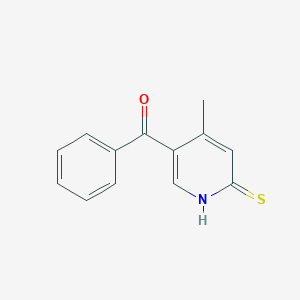
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
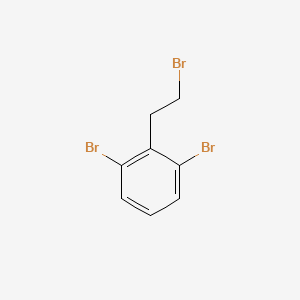
![methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13005533.png)
